

# 2,5-Dichloro-3-fluoropyridine IUPAC name

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## Compound of Interest

Compound Name: 2,5-Dichloro-3-fluoropyridine

Cat. No.: B021349

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An In-depth Technical Guide to **2,5-Dichloro-3-fluoropyridine**: Synthesis, Properties, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **2,5-dichloro-3-fluoropyridine**, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document details the compound's fundamental physicochemical properties, validated synthesis protocols, chemical reactivity, and key applications as a versatile building block in modern medicinal chemistry. Emphasis is placed on the strategic importance of its unique substitution pattern, which enables a wide range of synthetic transformations crucial for the development of novel bioactive molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this intermediate in their research and development programs.

## Introduction to Halogenated Pyridines

Halogenated aromatic systems, particularly pyridine scaffolds, are privileged structures in drug discovery. The incorporation of halogen atoms—such as chlorine and fluorine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.<sup>[1][2]</sup> Chlorine atoms can modulate lipophilicity and participate in halogen bonding, while fluorine's high electronegativity often enhances metabolic stability, binding affinity, and membrane permeability.<sup>[1]</sup>

**2,5-Dichloro-3-fluoropyridine** (CAS No. 103999-77-5) has emerged as a particularly valuable synthetic intermediate.<sup>[3][4]</sup> Its trifunctionalized ring system, featuring two distinct chlorine

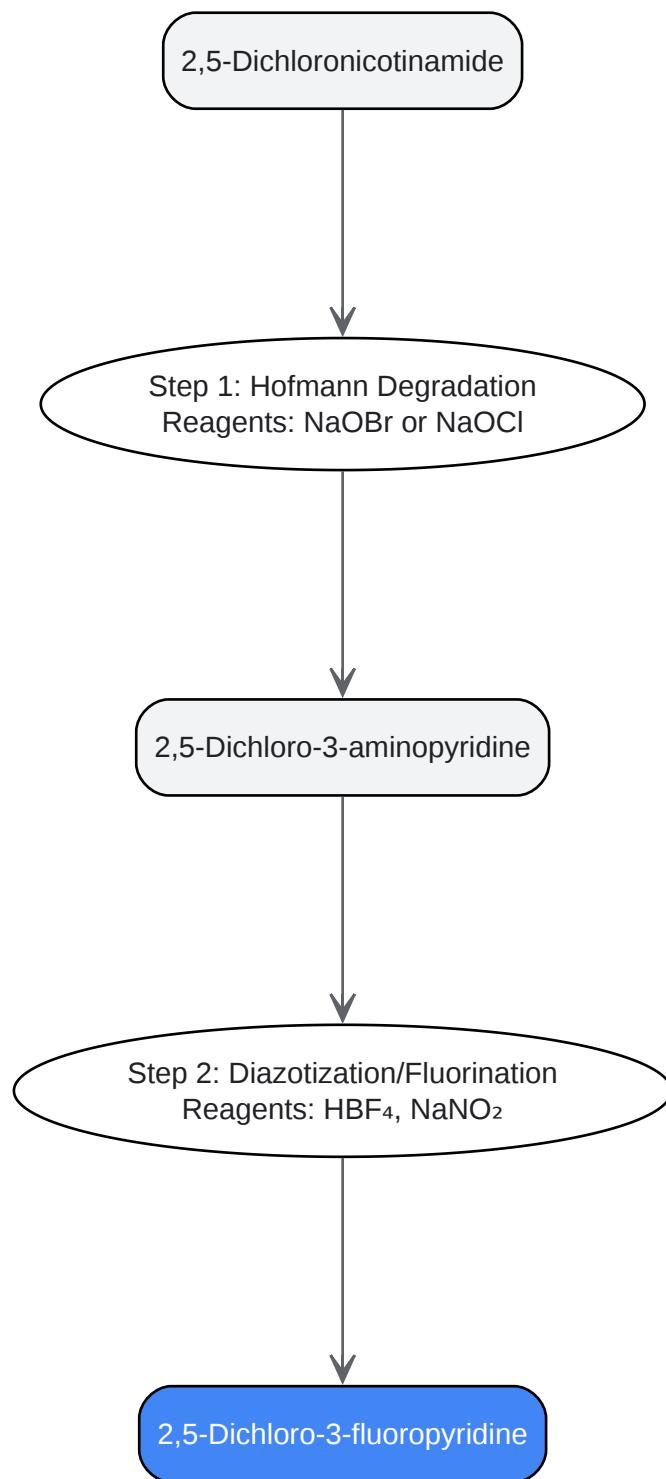
atoms and a fluorine atom, offers multiple reaction sites for sequential and regioselective modifications. This allows for the construction of complex molecular architectures, making it a sought-after precursor for a new generation of therapeutic agents and crop protection agents.  
[3][4][5]

## Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory or industrial setting.

## Chemical Structure and Identifiers

The structure of **2,5-dichloro-3-fluoropyridine** is a pyridine ring substituted at the 2, 5, and 3 positions.



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Caption: High-yield synthetic workflow for **2,5-dichloro-3-fluoropyridine**.

## Detailed Experimental Protocol

This protocol is adapted from the methodology described in the literature. [6] Step 1: Hofmann Degradation to form 2,5-Dichloro-3-aminopyridine

- Preparation: In a cooled, jacketed reactor equipped with an overhead stirrer, add a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).
- Reaction: Slowly add 2,5-dichloro-nicotinamide to the solution while maintaining the temperature below 10°C. The causality for this low temperature is to control the exothermicity of the reaction and prevent side product formation.
- Work-up: Once the addition is complete, allow the mixture to warm to room temperature and stir until TLC or HPLC analysis confirms the consumption of the starting material.
- Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dichloro-3-aminopyridine. This intermediate can often be used in the next step without further purification.

#### Step 2: Diazotization and Fluorination to form **2,5-Dichloro-3-fluoropyridine**

- Diazotization: Dissolve the crude 2,5-dichloro-3-aminopyridine in a solution of fluoboric acid (HBF<sub>4</sub>). Cool the mixture to 0-5°C.
- Diazo Salt Formation: Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control prevents its premature decomposition.
- Fluorination: After the addition is complete, allow the reaction to proceed at low temperature for 30-60 minutes. The resulting diazonium tetrafluoroborate salt is then gently heated to induce decomposition and formation of the final product.
- Isolation and Purification: The resulting mixture is neutralized and extracted with an organic solvent. The crude product is then purified using column chromatography or distillation to yield pure **2,5-dichloro-3-fluoropyridine**.

## Chemical Reactivity and Applications

The synthetic utility of **2,5-dichloro-3-fluoropyridine** stems from the differential reactivity of its halogen substituents, making it a powerful tool for building molecular complexity. [5]

## Regioselective Reactivity

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). The chlorine atom at the C2 position is the most activated site for nucleophilic attack due to its proximity to the ring nitrogen. The chlorine at the C5 position is less reactive, allowing for selective, stepwise functionalization.

Caption: Key reaction pathways for **2,5-dichloro-3-fluoropyridine**.

## Applications in Drug Discovery

This intermediate is primarily used in the synthesis of complex molecules for pharmaceuticals and agrochemicals. [3][5]\* Scaffold Elaboration: It serves as a foundational scaffold where the C2 and C5 positions can be elaborated with different functional groups through  $S_NAr$  or metal-catalyzed cross-coupling reactions.

- Introduction of Fluorine: As a fluorinated building block, it allows for the direct incorporation of a fluorine atom onto a core structure, a common strategy to improve the metabolic stability and binding properties of drug candidates. [1]

## Analytical Characterization

Validation of the compound's identity and purity is achieved through standard spectroscopic techniques.

Table 3: Typical Spectroscopic Data

| Technique           | Expected Features   |
|---------------------|---|
| <sup>1</sup> H NMR  | <b>Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-F and H-H coupling.</b>                     |
| <sup>13</sup> C NMR | Five signals for the pyridine ring carbons, with chemical shifts influenced by the attached halogens. C-F and C-Cl couplings would be observable. |
| <sup>19</sup> F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons.  |

| Mass Spec (MS) | A molecular ion peak ( $M^+$ ) corresponding to the molecular weight, with a characteristic isotopic pattern ( $M$ ,  $M+2$ ,  $M+4$ ) due to the presence of two chlorine atoms. |

## Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound. [7][8]

## Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS). [7] Table 4: GHS Hazard Statements

| Hazard Code | Description                   | Source |
|-------------|-------------------------------|--------|
| H302        | <b>Harmful if swallowed</b>   | [7][9] |
| H315        | Causes skin irritation        | [7][9] |
| H319        | Causes serious eye irritation | [7][9] |

| H335 | May cause respiratory irritation | [7][9]|

## Safe Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8][10]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [10][11]3. Avoid Inhalation/Contact: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. [8][10]4. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]

## Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4][8]An inert atmosphere is recommended for long-term storage. [3]\* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [10]

## Conclusion

**2,5-Dichloro-3-fluoropyridine** is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined regiochemical reactivity, combined with a cost-effective and scalable synthesis, establishes it as a critical building block for the discovery and development of novel chemical entities. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

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